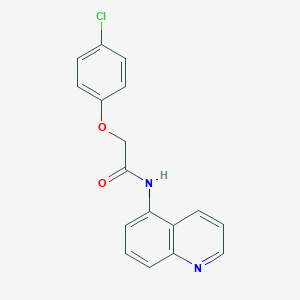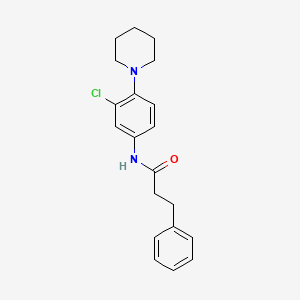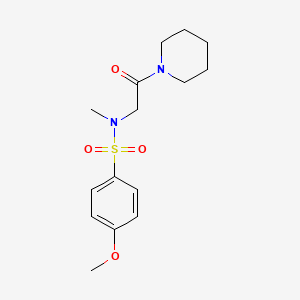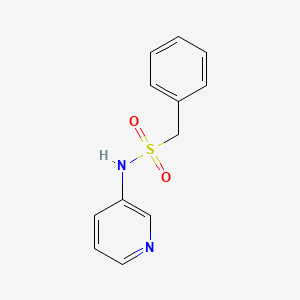
N-(4-acetylphenyl)-2-(2-naphthyloxy)acetamide
Descripción general
Descripción
N-(4-acetylphenyl)-2-(2-naphthyloxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a naphthyloxy group through an acetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-2-(2-naphthyloxy)acetamide typically involves the following steps:
Acetylation of 4-aminophenyl: The starting material, 4-aminophenyl, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form N-(4-acetylphenyl)amine.
Formation of N-(4-acetylphenyl)-2-bromoacetamide: The N-(4-acetylphenyl)amine is then reacted with bromoacetyl bromide to form N-(4-acetylphenyl)-2-bromoacetamide.
Nucleophilic Substitution: The final step involves the nucleophilic substitution of the bromine atom with 2-naphthol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the naphthyloxy group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced at the acetyl group to form the corresponding alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the acetamide linkage can be modified with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Bases such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-2-(2-naphthyloxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-2-(2-naphthyloxy)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The naphthyloxy group can facilitate interactions with hydrophobic pockets, while the acetamide linkage can form hydrogen bonds with amino acid residues.
Comparación Con Compuestos Similares
N-(4-acetylphenyl)-2-(2-phenoxy)acetamide: Similar structure but with a phenoxy group instead of a naphthyloxy group.
N-(4-acetylphenyl)-2-(2-thiophenoxy)acetamide: Contains a thiophenoxy group, which introduces sulfur into the structure.
Uniqueness: N-(4-acetylphenyl)-2-(2-naphthyloxy)acetamide is unique due to the presence of the naphthyloxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-14(22)15-6-9-18(10-7-15)21-20(23)13-24-19-11-8-16-4-2-3-5-17(16)12-19/h2-12H,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQBSKIMEYVZTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![11-[(4-hydroxyphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5742812.png)

METHANONE](/img/structure/B5742821.png)
![4-({[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B5742828.png)
![methyl 2-{[(3-methyl-4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate](/img/structure/B5742840.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5742857.png)






![3-chloro-4-methyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5742926.png)
